Dithioacetic acid
Overview
Description
Dithioacetic acid is a chemical compound with the molecular formula C2H4S2 . It is an organosulfur compound .
Synthesis Analysis
Thioacetic acid, a related compound, is prepared by the reaction of acetic anhydride with hydrogen sulfide . It has also been produced by the action of phosphorus pentasulfide on glacial acetic acid, followed by distillation .Molecular Structure Analysis
The this compound molecule contains a total of 7 bonds. There are 3 non-H bonds, 1 multiple bond, 1 double bond, and 1 dithioacid (aliphatic) .Chemical Reactions Analysis
Most of the reactivity of thioacetic acid arises from the conjugate base, thioacetate . It is used in organic synthesis for the introduction of thiol groups (−SH) in molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 92.18316 g/mol . It has a boiling point of 89.8°C and a density of 1.240 . Its refractive index is estimated to be 1.5720 .Scientific Research Applications
Environmental Science and Toxicology
1. Environmental Impact and Toxicology of 2,4-Dichlorophenoxyacetic Acid
2,4-Dichlorophenoxyacetic acid (2,4-D), a chemical relative to Dithioacetic acid, is widely used as an herbicide. Research highlights its global use and the rapid advancement in understanding its toxicological impacts on both the environment and human health. The USA, Canada, and China lead in publications on 2,4-D, focusing on its occupational risks, neurotoxicity, and resistance. Future studies are likely to delve deeper into its molecular biology impacts and exposure assessments in human health (Zuanazzi et al., 2020).
2. Sorption of Phenoxy Herbicides to Environmental Surfaces
The behavior of phenoxy herbicides, similar in structure to this compound, in the environment, particularly their absorption to soil and organic matter, is crucial for understanding their environmental impact. Studies suggest that organic matter and iron oxides are significant sorbents, influencing the herbicide's fate and mobility (Werner et al., 2012).
Pharmacology and Therapeutic Applications
3. Dichloroacetate (DCA) for Therapeutic Use
Dichloroacetate (DCA), sharing functional groups with this compound, is explored for its potential in treating various diseases by modulating mitochondrial function. It shows promise in treating genetic mitochondrial diseases, pulmonary arterial hypertension, and cancer. Despite its potential, the balance between therapeutic benefits and environmental hazards remains a topic of discussion (Stacpoole, 2010).
4. Biotechnological Production of Lanthipeptides
Though not directly related to this compound, the study on lanthipeptides highlights the challenges and methodologies in the sustainable production of bioactive compounds with therapeutic potentials. This research could provide insights into similar approaches for synthesizing and applying this compound in pharmaceutical contexts (Ongey & Neubauer, 2016).
Safety and Hazards
Properties
IUPAC Name |
ethanedithioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S2/c1-2(3)4/h1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUVJSRINKECZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208118 | |
Record name | Ethane(dithioic)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-03-6 | |
Record name | Ethane(dithioic)acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane(dithioic)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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